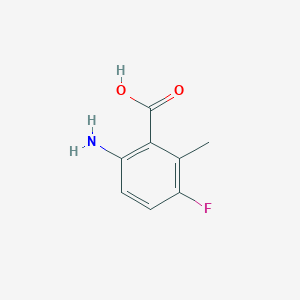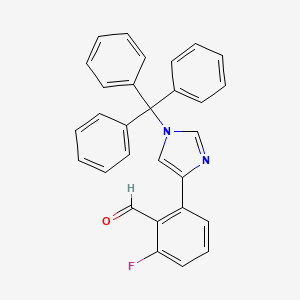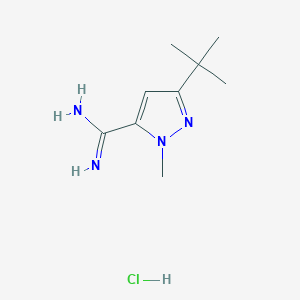
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride
説明
The compound “5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride” is a chemical compound that falls under the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
Pyrazoles, including the 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Recent advancements in the field have introduced new methods like the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types .Molecular Structure Analysis
The molecular formula of “5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride” is C9H17ClN4. The molecular weight of the compound is 216.71 g/mol.Chemical Reactions Analysis
Pyrazoles, including the 5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用
Organic Synthesis
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride: is a valuable building block in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds due to its reactive carboxamidine group. This compound serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their wide range of biological activities .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a scaffold for drug development. Its structural similarity to biologically active pyrazoles makes it a candidate for the design of new pharmacophores. The tautomerism and reactivity of such compounds can lead to the discovery of novel drugs with improved efficacy and reduced side effects .
Material Science
The compound’s ability to form stable crystalline structures makes it useful in material science research. It can be incorporated into the design of new materials with specific optical or electronic properties. For instance, its derivatives could be used in the development of organic semiconductors or photovoltaic materials .
Chemical Biology
In chemical biology, 5-tert-butyl-2-methylpyrazole-3-carboximidamide hydrochloride can be utilized as a molecular probe. Its interactions with various biological macromolecules can be studied to understand biological processes at the molecular level, potentially leading to insights into enzyme mechanisms or protein-ligand interactions .
Analytical Chemistry
This compound can also play a role in analytical chemistry as a reagent for chemical assays. Due to its specific reactivity, it could be used to detect or quantify other substances, such as metals or organic compounds, in complex mixtures .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be investigated for their use as pesticides or herbicides. Their ability to interfere with specific biological pathways in pests or weeds can be harnessed to develop more effective and environmentally friendly agrochemicals .
Environmental Science
Research in environmental science could explore the use of this compound in the remediation of pollutants. Its chemical properties might allow it to bind to and neutralize certain environmental toxins, aiding in the cleanup of contaminated sites .
Catalysis
Lastly, in catalysis, 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxamidine hydrochloride can be a component of catalyst systems. It could be used to facilitate various chemical reactions, potentially leading to more efficient industrial processes with lower energy requirements .
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain human cancer cell lines , suggesting that this compound may have similar effects.
特性
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-9(2,3)7-5-6(8(10)11)13(4)12-7;/h5H,1-4H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUPVQMJJOKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-2-methyl-2H-pyrazole-3-carboxamidine; hydrochloride | |
CAS RN |
1355334-95-0 | |
| Record name | 1H-Pyrazole-5-carboximidamide, 3-(1,1-dimethylethyl)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)

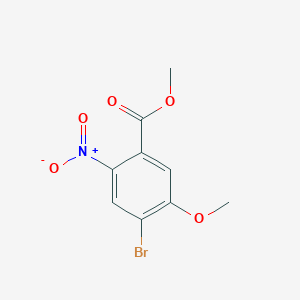


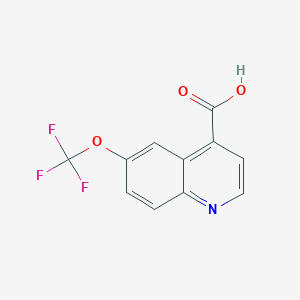

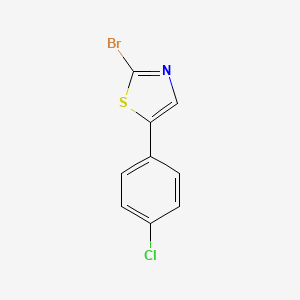
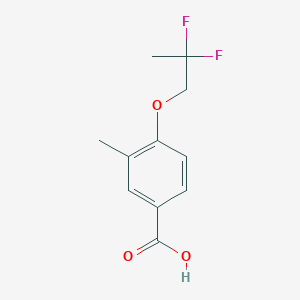
![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)
